4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid
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Overview
Description
4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid is an organic compound with a complex structure It is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and functional groups such as a benzyloxycarbonyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the naphthalene ring. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and reduce production costs while maintaining the quality of the compound. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Conditions typically involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines). Conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in halogenated or alkylated derivatives.
Scientific Research Applications
4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid involves its interaction with molecular targets and pathways within cells. The compound may bind to specific enzymes or receptors, altering their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-{[(Benzyloxy)carbonyl]amino}butanoic acid: Similar structure but with a butanoic acid group instead of a naphthalene ring.
4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid: Contains a bicyclic structure instead of a naphthalene ring.
Uniqueness
4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid is unique due to the presence of the naphthalene ring, which imparts specific chemical properties and potential applications not found in similar compounds. The aromatic nature of the naphthalene ring allows for unique interactions with other molecules, making it valuable in various research and industrial applications.
Properties
CAS No. |
95092-75-4 |
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Molecular Formula |
C19H15NO4 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
4-(phenylmethoxycarbonylamino)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C19H15NO4/c21-18(22)16-10-11-17(15-9-5-4-8-14(15)16)20-19(23)24-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,23)(H,21,22) |
InChI Key |
WSKDOFYHWRAHIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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